7Z-nonadecenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

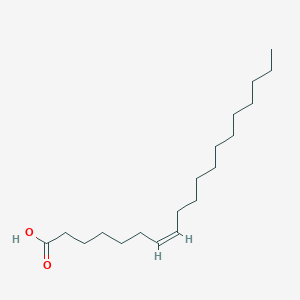

7Z-nonadecenoic acid is a useful research compound. Its molecular formula is C19H36O2 and its molecular weight is 296.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

7Z-Nonadecenoic acid, also known as nonadecanoic acid, is a fatty acid with significant biological activities and potential applications in various fields, including medicine and agriculture. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound is characterized by its long carbon chain and a double bond at the 7th position. Its molecular formula is C19H36O2, and it belongs to the class of unsaturated fatty acids. The presence of the double bond contributes to its reactivity and biological functions.

Biological Activity

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study by Kim et al. (2024) demonstrated that nonadecanoic acid produced by Streptomyces scabiei showed significant cytotoxic effects against certain cancer cell lines, suggesting its potential as an antimicrobial agent .

2. Role in Plant Physiology

In plants, this compound is involved in signaling pathways related to stress responses. It plays a crucial role in the biosynthesis of jasmonates, which are important for plant defense mechanisms. The activation of jasmonate signaling pathways has been linked to the regulation of gene expression involved in stress responses .

3. Anti-inflammatory Effects

There is emerging evidence that this compound may possess anti-inflammatory properties. Fatty acids are known to modulate inflammatory responses, and nonadecanoic acid's structural characteristics allow it to influence cytokine production and immune cell activity.

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Cell Signaling: It interacts with various receptors and enzymes involved in metabolic pathways.

- Influence on Gene Expression: By affecting transcription factors, it can alter the expression of genes related to inflammation and stress responses.

- Membrane Fluidity: As a component of cell membranes, it can influence membrane dynamics and cellular signaling.

Study 1: Cytotoxic Activity

A study published in BMC Complementary Medicine and Therapies evaluated the cytotoxic effects of nonadecanoic acid on cancer cell lines. The results showed that treatment with nonadecanoic acid resulted in a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent .

Study 2: Antimicrobial Activity

In another research effort, nonadecanoic acid was tested against pathogenic bacteria. The results indicated that it inhibited bacterial growth significantly, supporting its use as a natural preservative or antimicrobial agent in food systems .

Data Table: Summary of Biological Activities

Analyse Des Réactions Chimiques

Oxidation Reactions

The double bond and carboxylic acid group enable distinct oxidative pathways (Table 1).

Table 1: Oxidation Pathways of 7(Z)-Nonadecenoic Acid

-

β-Oxidation : In liver homogenates, 7(Z)-nonadecenoic acid undergoes β-oxidation at rates comparable to 18:1n-7, producing acetyl-CoA derivatives. Clofibric acid treatment enhances oxidation rates by ~4.5-fold .

-

Epoxidation : Meta-chloroperbenzoic acid (m-CPBA) selectively oxidizes the Δ7 double bond to form cis-epoxides .

Hydrogenation

Catalytic hydrogenation eliminates the double bond:

7 Z Nonadecenoic acid+H2Pd C 25 CNonadecanoic acid

Esterification

The carboxylic acid reacts with alcohols to form esters, critical for analytical applications:

7 Z Nonadecenoic acid+CH3OHH2SO4Methyl 7 Z nonadecenoate

-

Conditions : Methanol, acid catalysis (e.g., H₂SO₄), reflux .

-

Industrial Use : Methyl esters serve as biodiesel precursors and chromatography standards .

Halogenation

Electrophilic addition to the double bond occurs under controlled conditions:

7 Z Nonadecenoic acid+Br2→7 8 Dibromo nonadecanoic acid

Biological Activity

Propriétés

IUPAC Name |

(Z)-nonadec-7-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h12-13H,2-11,14-18H2,1H3,(H,20,21)/b13-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSJMRUSWQBXNI-SEYXRHQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C\CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.